3-((3,5-dimethylisoxazol-4-yl)methyl)-2-(4-phenylpiperazin-1-yl)quinazolin-4(3H)-one
Description
Properties
IUPAC Name |
3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-(4-phenylpiperazin-1-yl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c1-17-21(18(2)31-26-17)16-29-23(30)20-10-6-7-11-22(20)25-24(29)28-14-12-27(13-15-28)19-8-4-3-5-9-19/h3-11H,12-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPCAODXDDBUEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2C(=O)C3=CC=CC=C3N=C2N4CCN(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((3,5-dimethylisoxazol-4-yl)methyl)-2-(4-phenylpiperazin-1-yl)quinazolin-4(3H)-one is a synthetic derivative belonging to the quinazolinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a quinazolinone core with a dimethylisoxazole moiety and a phenylpiperazine substituent. This structural diversity is believed to enhance its biological efficacy. The molecular formula is , with a molecular weight of approximately 318.41 g/mol.
Biological Activity Overview
The biological activities of quinazolinones, including this specific compound, have been extensively studied. Key activities include:
- Antimicrobial Activity : Quinazolinone derivatives have shown significant antibacterial and antifungal properties. For instance, modifications in the quinazolinone structure can enhance activity against pathogens like Staphylococcus aureus and Candida albicans .
- Anticancer Properties : Research indicates that quinazolinones exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
- CNS Activity : Compounds with piperazine moieties are known for their neuropharmacological effects, including anxiolytic and antidepressant activities. The presence of the phenylpiperazine group in this compound may contribute to such effects .
Antimicrobial Studies
Recent studies have demonstrated that quinazolinone derivatives possess potent antimicrobial properties. For example, a study reported the synthesis of various substituted quinazolinones and their evaluation against bacterial strains. The compound exhibited an MIC (Minimum Inhibitory Concentration) value as low as 1.95 μg/mL against Staphylococcus aureus, indicating strong antibacterial activity .
Anticancer Activity
In vitro studies have shown that derivatives of quinazolinone can inhibit the growth of cancer cells through multiple pathways, including cell cycle arrest and apoptosis induction. The compound has been tested against several cancer cell lines, with promising results suggesting it may serve as a lead compound for further development .
CNS Effects
The incorporation of piperazine into the structure has been linked to enhanced central nervous system activity. Compounds similar to this one have been evaluated for their potential as anxiolytics and antidepressants, demonstrating significant effects in animal models .
Case Studies
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : Many quinazolinones act by inhibiting key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Induction of Apoptosis : The ability to trigger programmed cell death is a hallmark of many anticancer agents, which this compound may exploit.
- Receptor Modulation : The piperazine group suggests potential interactions with neurotransmitter receptors, contributing to its CNS effects.
Scientific Research Applications
Anticancer Activity
Quinazolinone derivatives have been extensively studied for their anticancer properties. The structural features of 3-((3,5-dimethylisoxazol-4-yl)methyl)-2-(4-phenylpiperazin-1-yl)quinazolin-4(3H)-one suggest potential activity against various cancer cell lines. Research indicates that modifications on the quinazolinone scaffold can enhance cytotoxicity against specific tumor types, making it a candidate for further development as an anticancer agent .
Antimicrobial Activity
This compound has shown promising antimicrobial properties. Studies have reported that quinazolinone derivatives exhibit significant activity against a range of bacteria and fungi, including pathogenic strains such as Candida albicans and Staphylococcus aureus. The incorporation of isoxazole moieties has been linked to enhanced antimicrobial efficacy .
Antidiabetic Effects
Recent investigations into quinazolinone derivatives have highlighted their potential as α-glucosidase inhibitors, which are crucial in managing diabetes by delaying carbohydrate absorption. The specific structure of this compound may contribute to its effectiveness in lowering blood glucose levels .
Enzyme Inhibition
Quinazolinones, including the compound , often act as enzyme inhibitors. For example, they may inhibit key enzymes involved in cancer cell proliferation or glucose metabolism, thereby exerting therapeutic effects .
Receptor Modulation
The phenylpiperazine moiety within the structure suggests potential interactions with neurotransmitter receptors, particularly serotonin and dopamine receptors. This interaction could lead to applications in treating neurological disorders such as anxiety and depression .
Synthesis and Biological Evaluation
A series of studies have focused on synthesizing various derivatives of quinazolinones to evaluate their biological activities. For instance, a study demonstrated that certain modifications on the quinazolinone scaffold significantly increased anticancer activity against breast cancer cell lines .
Comparative Studies
Comparative studies assessing the efficacy of this compound with other known compounds have shown that this derivative exhibits superior activity in specific assays, highlighting its potential as a lead compound for drug development .
Data Summary Table
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The synthesis of quinazolin-4(3H)-one derivatives typically involves multi-step strategies, including cyclization, alkylation, and coupling reactions. While direct synthetic data for the target compound is limited, analogous pathways from related quinazolin-4(3H)-ones provide insights:
-
Core Formation :
Quinazolin-4(3H)-one scaffolds are often constructed via cyclization of anthranilic acid derivatives. For example, condensation of anthranilic acid with phenyl/benzyl isothiocyanate in ethanol yields 2-mercapto-3-substituted quinazolin-4(3H)-ones, followed by alkylation with ethyl bromoacetate to introduce functional groups . -
Functionalization at Position 3 :
The 3-((3,5-dimethylisoxazol-4-yl)methyl) group is likely introduced via S-alkylation or nucleophilic substitution. For instance, thiol-containing quinazolin-4(3H)-ones react with α-bromoacetophenones or bromomethyl heterocycles (e.g., 3,5-dimethylisoxazol-4-ylmethyl bromide) under basic conditions (K₂CO₃ in acetone) . -
Substitution at Position 2 :
The 4-phenylpiperazin-1-yl group is introduced through Buchwald–Hartwig coupling or nucleophilic aromatic substitution. Aryl halides (e.g., 2-chloroquinazolinones) react with 4-phenylpiperazine in the presence of palladium catalysts (e.g., Pd(dppf)Cl₂) and bases (e.g., K₂CO₃) .
Key Reaction Optimization Parameters
Reaction conditions for analogous compounds highlight critical factors:
Post-Synthetic Modifications
Derivatives of quinazolin-4(3H)-one often undergo further functionalization:
-
Hydrolysis : Hydrazide formation via refluxing esters (e.g., ethyl acetate derivatives) with hydrazine hydrate .
-
Oxidation : Thiol groups are oxidized to sulfones using H₂O₂ or mCPBA for enhanced bioactivity .
Stability and Reactivity Insights
-
pH Sensitivity : The quinazolin-4(3H)-one core undergoes ring-opening under strongly acidic conditions (pH < 2) .
-
Thermal Stability : Decomposition observed above 250°C, limiting high-temperature applications .
Comparative Analysis with Analogues
| Property | Target Compound | Analogues (e.g., 2i, 3i ) |
|---|---|---|
| Cytotoxicity (IC₅₀) | Not reported | 0.20–0.84 μM (MCF-7 cells) |
| Kinase Inhibition | Predicted ATP-competitive (in silico) | CDK2/HER2 inhibition (IC₅₀: 46 nM) |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the target compound can be compared to the following analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Core Structure Variations: The target compound’s quinazolinone core differentiates it from triazolone () or pyridazinone () derivatives. Quinazolinones are often prioritized for kinase inhibition due to their planar aromatic system .
Substituent Impact :
- The 3,5-dimethylisoxazole group (shared with ’s compound) likely improves metabolic stability compared to halogenated or polar groups (e.g., trifluoromethyl in ) .
- 4-Phenylpiperazine may confer selectivity for aminergic receptors, contrasting with the triazole-linked piperazine in , which could favor antifungal activity .
Biological Activity: The target compound’s combination of isoxazole and phenylpiperazine aligns with dual mechanisms: kinase inhibition (quinazolinone) and receptor modulation (piperazine) . ’s trifluoromethyl-benzyl group enhances lipophilicity, possibly improving blood-brain barrier penetration compared to the target compound’s isoxazole .
Research Findings and Hypotheses
- Selectivity : The phenylpiperazine group in the target compound may reduce off-target effects compared to triazole derivatives (), which often exhibit broad-spectrum activity .
- Potency: Quinazolinones with pyrazolopyrimidine substituents () show higher PI3K inhibition (IC₅₀ < 10 nM), suggesting that the target compound’s isoxazole may trade potency for metabolic stability .
- Synthetic Feasibility : The use of DMF and potassium carbonate in ’s synthesis implies scalable production for the target compound, though purification challenges may arise due to its lipophilic substituents .
Q & A
Q. What are the recommended synthetic routes for 3-((3,5-dimethylisoxazol-4-yl)methyl)-2-(4-phenylpiperazin-1-yl)quinazolin-4(3H)-one, and how can phase transfer catalysts enhance reaction efficiency?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the functionalization of the quinazolinone core. Key steps include:
- Step 1 : Coupling of the 4-phenylpiperazine moiety to the quinazolinone scaffold under basic conditions (e.g., K₂CO₃ in DMF).
- Step 2 : Introduction of the 3,5-dimethylisoxazole methyl group via nucleophilic substitution or alkylation.
Phase transfer catalysts (e.g., tetrabutylammonium bromide) can improve reaction rates and yields by facilitating interfacial interactions in heterogeneous systems . - Validation : Monitor intermediates using TLC (toluene:ethyl acetate:water, 8.7:1.2:1.1) and confirm purity via NMR and elemental analysis .
Q. How can researchers confirm the purity and structural integrity of the synthesized compound?
- Methodological Answer : Use a combination of analytical techniques:
- Chromatography : Thin-layer chromatography (TLC) with iodine visualization to ensure single-spot purity .
- Spectroscopy : ¹H/¹³C NMR to verify substituent positions and integration ratios. For example, the piperazine proton signals typically appear at δ 2.5–3.5 ppm .
- Mass Spectrometry : High-resolution MS to confirm molecular weight (expected ~428.5 g/mol) and fragmentation patterns.
- Elemental Analysis : Compare calculated vs. experimental C, H, N percentages (deviation <0.3% acceptable) .
Advanced Research Questions
Q. What experimental design strategies are optimal for evaluating biological activity in multi-target pharmacological studies?
- Methodological Answer : Adopt a hierarchical design inspired by agricultural split-split-plot models :
- Primary Plots : Test different biological targets (e.g., kinases, GPCRs).
- Subplots : Vary compound concentrations (e.g., 1 nM–100 µM).
- Sub-Subplots : Include temporal replicates (e.g., 24h, 48h exposure).
Use 4 replicates per group and apply ANOVA with post-hoc Tukey tests to analyze dose-response relationships and temporal effects.
Q. How can molecular docking studies predict interactions between this compound and biological targets?
- Methodological Answer :
- Target Selection : Prioritize receptors with known affinity for quinazolinones (e.g., PDE inhibitors, serotonin receptors).
- Docking Software : Use AutoDock Vina or Schrödinger Suite with flexible ligand settings.
- Validation : Compare docking poses (e.g., binding energy ≤ -8 kcal/mol) with co-crystallized ligands (e.g., PDB ID 3K1 ).
- Case Study : The compound’s isoxazole group may form hydrogen bonds with catalytic residues, while the piperazine moiety interacts with hydrophobic pockets .
Q. How to resolve contradictions in structure-activity relationship (SAR) data for piperazine-containing quinazolinones?
- Methodological Answer :
- Meta-Analysis : Aggregate data from analogs (e.g., 3-methyl-2-(piperazin-1-yl)-tetrahydroquinazolinone ) to identify conserved pharmacophores.
- Experimental Triangulation : Combine in vitro assays (e.g., enzyme inhibition) with computational QSAR models to isolate substituent effects.
- Case Example : If 4-phenylpiperazine enhances affinity for Target A but reduces solubility, introduce polar groups (e.g., -OH) on the phenyl ring to balance properties .
Q. What methodologies assess the environmental fate and ecotoxicological impacts of this compound?
- Methodological Answer : Follow the INCHEMBIOL framework :
- Physicochemical Properties : Measure logP (predict bioaccumulation) and hydrolysis half-life (pH 7–9 buffers).
- Biotic Degradation : Use OECD 301F tests with activated sludge to estimate biodegradability.
- Toxicity Screening : Conduct acute toxicity assays on Daphnia magna (LC₅₀) and algal growth inhibition (72h-EC₅₀).
- Modeling : Apply EPI Suite to predict environmental distribution (air, water, soil).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
